molecular formula C12H19NO2 B8577074 Cyclohexyl 5-cyanopentanoate CAS No. 62937-74-0

Cyclohexyl 5-cyanopentanoate

Cat. No. B8577074
Key on ui cas rn: 62937-74-0
M. Wt: 209.28 g/mol
InChI Key: KZGVIYSWGZODGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060543

Procedure details

Example 3 is carried out with an equal amount of 3-pentenonitrile in place of 4-pentenonitrile, and with the methanol replaced by 25 parts of cyclohexanol, the mixture is heated to 160° C, and the autoclave is shaken for 4 hours, under a final pressure of 260 bars. 9.9 parts of 5-cyanovaleric acid cyclohexyl ester (47.3% of theory) of boiling point 124.5°-125.5° C/0.5 mm Hg, nD20 = 1.4598, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:6])[CH2:2][CH:3]=[CH:4][CH3:5].[CH:7]1([OH:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH3:14][OH:15]>>[CH:7]1([O:13][C:14](=[O:15])[CH2:5][CH2:4][CH2:3][CH2:2][C:1]#[N:6])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC=CC)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
the autoclave is shaken for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCCC1)OC(CCCCC#N)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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